Product packaging for JBP485(Cat. No.:CAS No. 211868-63-2)

JBP485

Cat. No.: B1672816
CAS No.: 211868-63-2
M. Wt: 200.19 g/mol
InChI Key: FUYZNZHRVJWTLT-SRQIZXRXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

JBP485, with the chemical structure cyclo-trans-4-L-hydroxyprolyl-L-serine, is a dipeptide first isolated from a hydrolysate of human placenta . This compound is provided for research purposes only and is a promising agent for investigating drug-induced organ injury, particularly nephrotoxicity. Its key research value lies in its dual mechanism of action; it functions as a simultaneous inhibitor of renal organic anion transporters (OAT1 and OAT3) and the enzyme dehydropeptidase-I (DHP-I) . By blocking these pathways, this compound has been shown in preclinical studies to reduce the renal uptake and metabolism of nephrotoxic drugs, thereby protecting against kidney injury induced by compounds such as imipenem and vancomycin . Furthermore, this compound exhibits notable antioxidant and anti-apoptotic properties, which contribute to its protective effects against oxidative stress in cellular models . Beyond nephrotoxicity research, studies also indicate that this compound can promote the proliferation and migration of corneal epithelial cells, accelerating wound healing in model systems . Researchers can utilize this compound to explore mechanisms of renal drug transport, detoxification, and cellular repair.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O4 B1672816 JBP485 CAS No. 211868-63-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

211868-63-2

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

(3S,7R,8aS)-7-hydroxy-3-(hydroxymethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C8H12N2O4/c11-3-5-8(14)10-2-4(12)1-6(10)7(13)9-5/h4-6,11-12H,1-3H2,(H,9,13)/t4-,5+,6+/m1/s1

InChI Key

FUYZNZHRVJWTLT-SRQIZXRXSA-N

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C2=O)CO)O

Canonical SMILES

C1C(CN2C1C(=O)NC(C2=O)CO)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JBP-485;  JBP 485;  JBP485;  Cyclo-trans-4-L-hydroxyprolyl-L-serine

Origin of Product

United States

Molecular Mechanisms and Cellular Interactions of Jbp485

Modulation of Membrane Transporters

JBP485 has been demonstrated to modulate the activity of several membrane transporters, primarily focusing on those involved in renal excretion and intestinal absorption.

Organic Anion Transporters (OATs), particularly OAT1 and OAT3, are crucial for the renal uptake and excretion of a wide array of endogenous substances, toxicants, and drugs. frontiersin.orgmdpi.com this compound has been identified as a significant inhibitor of these transporters. frontiersin.orgfrontiersin.orgnih.govnih.govjst.go.jpnih.govresearchgate.net

This compound effectively inhibits the transport mediated by human Organic Anion Transporter 1 (hOAT1). Studies have shown that this compound decreases the intracellular accumulation of OAT1 substrates in hOAT1-transfected HEK293 cells in a concentration-dependent manner. frontiersin.orgfrontiersin.orgfrontiersin.org For instance, this compound competitively inhibits the uptake of aristolochic acid I (AAI) through hOAT1, with an IC₅₀ value of 89.8 ± 12.3 μM. frontiersin.orgfrontiersin.org Similarly, it inhibits the uptake of imipenem (B608078) (IMP) by hOAT1, exhibiting an IC₅₀ value of 20.86 ± 1.39 μM. frontiersin.org This inhibitory effect suggests that this compound itself acts as a substrate for OAT1. nih.govresearchgate.net

Table 1: Inhibition of OAT1-mediated Transport by this compound

SubstrateIC₅₀ (μM) (Mean ± SD)Cell Line/ModelCitation
Aristolochic acid I89.8 ± 12.3hOAT1-transfected HEK293 cells frontiersin.orgfrontiersin.org
Imipenem20.86 ± 1.39hOAT1-transfected HEK293 cells frontiersin.org

Similar to its interaction with OAT1, this compound also demonstrates potent inhibition of human Organic Anion Transporter 3 (hOAT3). frontiersin.orgfrontiersin.orgnih.govnih.govjst.go.jpnih.govresearchgate.net Research indicates that this compound reduces the intracellular levels of OAT3 substrates in hOAT3-transfected HEK293 cells in a concentration-dependent manner. frontiersin.orgfrontiersin.orgfrontiersin.org The IC₅₀ value for this compound's inhibition of AAI uptake via hOAT3 is reported as 90.98 ± 10.27 μM. frontiersin.orgfrontiersin.org For IMP uptake via hOAT3, the IC₅₀ value is 46.48 ± 1.27 μM. frontiersin.org These findings confirm this compound as a competitive inhibitor and substrate of OAT3. frontiersin.orgnih.govnih.govresearchgate.net

Table 2: Inhibition of OAT3-mediated Transport by this compound

SubstrateIC₅₀ (μM) (Mean ± SD)Cell Line/ModelCitation
Aristolochic acid I90.98 ± 10.27hOAT3-transfected HEK293 cells frontiersin.orgfrontiersin.org
Imipenem46.48 ± 1.27hOAT3-transfected HEK293 cells frontiersin.org

The inhibitory effects of this compound on OAT1 and OAT3 have significant implications for renal excretion and the potential for drug-drug interactions (DDIs). frontiersin.orgnih.govnih.govnih.govresearchgate.net Co-administration of this compound with various OAT substrates leads to altered pharmacokinetics. For instance, this compound significantly increases the plasma concentration and area under the plasma concentration-time curve (AUC) of imipenem, while simultaneously decreasing its renal clearance and cumulative urinary excretion. nih.govnih.govfrontiersin.org This reduction in renal elimination is attributed to this compound's inhibition of OAT1/3-mediated transport, which is often the rate-limiting step for the renal elimination of certain drugs. nih.gov

Similar effects have been observed with other OAT substrates. This compound has been shown to inhibit the renal excretion of acyclovir, leading to increased plasma concentrations and decreased urinary excretion and renal clearance of acyclovir. nih.govresearchgate.net It also affects the renal excretion of entecavir (B133710) and bestatin. frontiersin.orgfrontiersin.orgresearchgate.net Furthermore, this compound's interaction with OATs is implicated in its ability to ameliorate drug-induced nephrotoxicity, such as that caused by imipenem or aristolochic acid I, by reducing their accumulation in the kidney. frontiersin.orgfrontiersin.orgnih.govnih.govresearchgate.net The DDI between this compound and lisinopril (B193118) also involves the inhibition of OATs in the kidney, leading to decreased cumulative urinary excretion and renal clearance of both drugs. jst.go.jp

Table 3: Impact of this compound on Renal Excretion of Co-administered Drugs

Co-administered DrugEffect on Plasma Concentration/AUCEffect on Renal Clearance/Urinary ExcretionMechanism InvolvedCitation
ImipenemIncreasedDecreasedOAT1/3 inhibition nih.govnih.govfrontiersin.org
AcyclovirIncreasedDecreasedOAT1/3 inhibition nih.govresearchgate.net
Aristolochic acid IIncreasedDecreasedOAT1/3 inhibition frontiersin.orgfrontiersin.orgresearchgate.net
EntecavirNot explicitly stated as increased, but decreased renal excretionDecreasedOAT1/3 inhibition frontiersin.orgfrontiersin.orgmdpi.comresearchgate.net
LisinoprilNot explicitly stated as increased, but decreased renal excretionDecreasedOAT1/3 inhibition jst.go.jp

This compound is also recognized as a substrate for the intestinal oligopeptide transporter 1 (PEPT1), which plays a pivotal role in the absorption of di- and tripeptides from the diet and various peptide-like drugs. jst.go.jpresearchgate.netnih.govnih.govmdpi.comguidetopharmacology.orged.ac.uk

Studies have confirmed that this compound is actively transported by PEPT1. researchgate.netnih.govnih.gov This transport is pH-dependent in human intestinal epithelial Caco-2 cells, indicating a proton-coupled mechanism characteristic of PEPT1. nih.gov The uptake and transepithelial transport of this compound are significantly inhibited by known PEPT1 substrates such as glycylsarcosine (B1347041) (Gly-Sar), JBP923 (a derivative of this compound), and cephalexin (B21000) (CEX). researchgate.netnih.gov This competitive inhibition further supports this compound's interaction with the PEPT1 binding site. researchgate.netnih.gov

Kinetic studies in Caco-2 cells have characterized the transport of this compound by PEPT1, revealing a Michaelis-Menten constant (Km) of 0.33 ± 0.13 mM and a maximum transport rate (Vmax) of 0.72 ± 0.06 nmol/mg protein/10 min. researchgate.netnih.gov The rapid gastrointestinal absorption of this compound after oral administration is largely attributed to this PEPT1-mediated transport mechanism. researchgate.netnih.gov Furthermore, exposure to this compound has been shown to enhance PEPT1 mRNA levels in cells after 24 hours, suggesting a potential regulatory role of this compound on PEPT1 expression. nih.gov

Table 4: Kinetic Parameters of this compound Transport by PEPT1 in Caco-2 Cells

ParameterValue (Mean ± SD)UnitCitation
Km0.33 ± 0.13mM researchgate.netnih.gov
Vmax0.72 ± 0.06nmol/mg protein/10 min researchgate.netnih.gov

Substrate and Regulator of Oligopeptide Transporter 1 (PEPT1)

Influence on PEPT1 Gene Expression

This compound functions as a substrate for the intestinal oligopeptide transporter PEPT1 (Peptide Transporter 1), which plays a crucial role in its absorption in the gastrointestinal tract. mims.comwikidata.orgwikidata.org Studies in human intestinal epithelial Caco-2 cells have shown that the uptake of this compound is pH-dependent. mims.comwikidata.org This uptake is significantly inhibited by typical PEPT1 substrates such as glycylsarcosine (Gly-Sar) and the β-lactam antibiotic cephalexin, indicating a shared transport pathway. mims.comwikidata.org

Furthermore, this compound has been observed to influence the expression of the PEPT1 gene. Exposure of Caco-2 cells to this compound for 24 hours led to an enhancement of PEPT1 mRNA levels. wikidata.org In models of indomethacin-induced intestinal injury, where PEPT1 expression and function are typically downregulated, this compound treatment was found to reverse these effects, suggesting a restorative role for the dipeptide on PEPT1. wikipedia.org The protective activity of this compound against indomethacin-induced intestinal injury can be further enhanced by co-treatment with resveratrol (B1683913), which upregulates PEPT1 expression, thereby improving the intestinal absorption and intracellular accumulation of this compound. mims.comflybase.org

Table 1: Influence of this compound on PEPT1 Expression and Function

Cell/Model SystemTreatmentObserved Effect on PEPT1Reference
Caco-2 cellsThis compoundEnhanced mRNA levels wikidata.org
Caco-2 cellsIndomethacin (B1671933) + this compoundReversal of downregulation wikipedia.org
Rat intestineIndomethacin + this compoundReversal of downregulation wikipedia.org
IEC-6 cellsResveratrol + this compoundUpregulation, enhanced this compound accumulation mims.com
Rat intestineResveratrol + this compoundUpregulation, increased this compound absorption mims.com

Effects on Other Renal and Efflux Transporters

Renal transporters are membrane proteins that play a vital role in the toxicokinetics of various endogenous and exogenous compounds by mediating their transport across biological membranes. These transporters are broadly categorized into uptake transporters, such as Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs), and efflux transporters, including Multidrug Resistance-Associated Proteins (MRPs), P-glycoprotein (P-gp), and Multidrug and Toxin Extrusion Proteins (MATEs). wikipedia.org this compound has been shown to attenuate drug-induced kidney injury by precisely modulating the expression and function of several of these renal transporters. wikipedia.orgwikipedia.org

Regulation of Organic Cation Transporter 2 (Oct2)

Organic Cation Transporter 2 (Oct2) is predominantly expressed in renal proximal tubule cells and is critical for the active renal excretion of various cationic drugs and endogenous metabolites. wikipedia.org this compound has been observed to modulate the abnormal expressions of Oct2 in rat kidney, thereby contributing to improved tubular secretion. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.se For instance, in models of vancomycin-induced nephrotoxicity, which typically leads to a significant decrease in Oct2 expression, this compound treatment was able to reverse this downregulation. fishersci.iewikidata.org

Modulation of Multidrug Resistance-Associated Protein 2 (Mrp2/ABCC2)

Multidrug Resistance-Associated Protein 2 (Mrp2), also known as ABCC2, is an ATP-binding cassette (ABC) transporter primarily expressed on the apical membrane of polarized cells, including renal proximal tubular cells, hepatocytes, and enterocytes. ebi.ac.ukguidetopharmacology.orgwikipedia.org MRP2 plays a significant role in detoxification and chemoprotection by transporting a wide range of organic anions, including conjugates of lipophilic substances with glutathione (B108866), glucuronate, and sulfate (B86663), as well as uncharged compounds in co-transport with glutathione. ebi.ac.ukguidetopharmacology.orgwikipedia.orgnih.gov

Similar to its effect on Oct2, this compound modulates the abnormal expressions of Mrp2 in rat kidney, enhancing tubular secretion. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.se Previous studies have specifically demonstrated that this compound regulates MRP2 expression to attenuate drug-induced kidney injury. wikipedia.org In the context of vancomycin-induced nephrotoxicity, this compound has been shown to reverse the suppression of Mrp2 mRNA and protein expressions, which otherwise would reduce the renal excretion of endogenous toxins. fishersci.iewikidata.org

Interaction with P-glycoprotein (P-gp)

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a well-studied ATP-binding cassette efflux transporter that acts as a biological barrier by extruding various toxins and xenobiotics out of cells. fishersci.canih.gov It plays a significant role in drug absorption and disposition, particularly in limiting cellular uptake from the intestinal lumen into epithelial cells and transporting compounds out of the brain across the blood-brain barrier. fishersci.cawikidata.org

Research indicates that this compound modulates the abnormal expressions of P-gp in rat kidney, contributing to improved tubular secretion. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.se In vancomycin-induced nephrotoxicity, where P-gp expression is suppressed, this compound has been observed to reverse this downregulation, thereby facilitating the excretion of accumulated endogenous toxins. fishersci.iewikidata.org

Impact on Multidrug and Toxin Extrusion Proteins 1 (Mate 1)

Multidrug and Toxin Extrusion Protein 1 (Mate 1), encoded by the SLC47A1 gene, is an apically expressed poly-specific proton antiporter. wikipedia.orgwikipedia.org MATE1 mediates the efflux of diverse substrates, primarily organic cations, in the kidney and liver, playing a crucial role in their excretion into urine and bile. wikipedia.orgwikipedia.org

This compound has been found to modulate the abnormal expressions of Mate 1 in rat kidney. This modulation suggests that this compound contributes to improving tubular secretion by influencing the activity of this important efflux transporter. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.se

Table 2: Influence of this compound on Renal Transporter Expression in Rat Kidney

TransporterEffect of Injury (e.g., AAI, Vancomycin)Effect of this compound Co-administrationReference
Oct2Downregulation/Abnormal expressionModulated/Reversed downregulation wikipedia.orgwikipedia.orgwikipedia.orgfishersci.sefishersci.iewikidata.org
Mrp2/ABCC2Downregulation/Abnormal expressionModulated/Reversed downregulation wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgfishersci.sefishersci.iewikidata.org
P-gpDownregulation/Abnormal expressionModulated/Reversed downregulation wikipedia.orgwikipedia.orgwikipedia.orgfishersci.sefishersci.iewikidata.org
Mate 1Abnormal expressionModulated wikipedia.orgwikipedia.orgwikipedia.orgfishersci.se

Enzyme Inhibition and Metabolic Pathways

This compound exhibits inhibitory effects on certain metabolic enzymes, notably dehydropeptidase-I (DHP-I). DHP-I is an enzyme found in the brush border of renal tubules that is responsible for degrading the antibiotic imipenem (IMP) into inactive and potentially nephrotoxic metabolites. mims.comguidetopharmacology.orgfishersci.se

Studies have demonstrated that this compound inhibits the metabolism of IMP by DHP-I. An in vitro kidney metabolism experiment revealed that this compound can inhibit the metabolism of IMP, with an inhibitory concentration 50% (IC50) value of 12.15 ± 1.22 μM. mims.comguidetopharmacology.orgfishersci.se Molecular docking assays have further supported these findings by revealing a direct interaction between this compound and DHP-I. mims.comguidetopharmacology.orgfishersci.se

This dual inhibitory action of this compound on both renal Organic Anion Transporters (OATs) and DHP-I is considered a key mechanism through which it protects against imipenem-induced nephrotoxicity. By inhibiting OAT1/3-mediated renal uptake of IMP and simultaneously inhibiting its metabolism by DHP-I, this compound improves IMP stability and reduces its intracellular accumulation in kidney cells, thereby attenuating renal injury. mims.comwikipedia.orgguidetopharmacology.orgfishersci.se

Table 3: this compound Inhibition of Dehydropeptidase-I (DHP-I)

Enzyme TargetInhibitory MechanismIC50 Value (μM)Interaction TypeReference
DHP-IDirect inhibition12.15 ± 1.22Direct interaction (molecular docking) mims.comguidetopharmacology.orgfishersci.se

Cellular Signaling and Gene Expression Modulation

Anti-Inflammatory Signaling Pathways

Modulation of Chemokine Expression (e.g., Monocyte Chemotactic Protein 1, C-X-C Motif Chemokine Ligand 1)

This compound has been observed to modulate the expression of key chemokines involved in inflammatory responses. In studies involving dextran (B179266) sulfate sodium (DSS)-induced colitis in mice, simultaneous administration of this compound inhibited the upregulation of messenger RNA (mRNA) levels for Monocyte Chemotactic Protein 1 (MCP-1) and C-X-C Motif Chemokine Ligand 1 (CXCL1) in the inflamed colon. jbiomed.com However, when administered subsequently, this compound did not significantly reduce the mRNA expression of these chemokines. jbiomed.com

Table 1: Impact of this compound on Chemokine mRNA Expression in DSS-induced Colitis (Mice)

ChemokineAdministration MethodEffect on mRNA ExpressionStatistical SignificanceSource
Monocyte Chemotactic Protein 1 (MCP-1)SimultaneousDecreased upregulationSignificant jbiomed.com
Monocyte Chemotactic Protein 1 (MCP-1)SubsequentNo significant decreaseNot significant jbiomed.com
C-X-C Motif Chemokine Ligand 1 (CXCL1)SimultaneousDecreased upregulationSignificant jbiomed.com
C-X-C Motif Chemokine Ligand 1 (CXCL1)SubsequentNo significant decreaseNot significant jbiomed.com
Impact on Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS)

The compound also influences the expression of inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS), which are pivotal in inflammatory pathways. nih.gov In the context of DSS-induced colitis in mice, this compound significantly reduced the mRNA expression levels of COX-2 during simultaneous administration. jbiomed.com While there was a tendency for this compound to decrease iNOS mRNA, this reduction did not achieve statistical significance in the same model. jbiomed.com Furthermore, in studies on indomethacin-induced intestinal damage in rats, co-treatment with this compound and Resveratrol led to a further reduction in COX-2 expression and an attenuation of iNOS expression. researchgate.netresearchgate.net

Table 2: Impact of this compound on COX-2 and iNOS mRNA Expression

EnzymeModelThis compound EffectStatistical SignificanceSource
COX-2DSS-induced colitis (simultaneous)Decreased mRNA expressionSignificant jbiomed.com
iNOSDSS-induced colitis (simultaneous)Tendency to decrease mRNANot statistically significant jbiomed.com
COX-2Indomethacin-induced intestinal damage (with Resveratrol)Further reduced expressionNot specified, but "further reduced" implies significance researchgate.netresearchgate.net
iNOSIndomethacin-induced intestinal damage (with Resveratrol)Attenuated expressionNot specified, but "attenuation" implies significance researchgate.netresearchgate.net

Promotion of Mucin and Tear Secretion Pathways

This compound has been shown to actively promote mucin and tear secretion, which are vital for maintaining the homeostasis of the ocular surface. researchgate.netnih.gov In rabbit models, this compound increased both MUC5AC expression and aqueous tear secretion. researchgate.netnih.govplos.orgnih.govresearchgate.net It accelerates tear secretion in a dose-dependent manner and has been observed to improve corneal epithelial damage in a mouse dry eye model. researchgate.netnih.govplos.orgnih.govresearchgate.nettfosdewsreport.orgresearchgate.netscience.govresearchgate.net These findings suggest its potential in addressing conditions related to tear film dysfunction. researchgate.netnih.gov

Upregulation of Gel-forming Mucin 5ac (Muc5ac) Expression

A significant effect of this compound is its ability to upregulate the expression of gel-forming mucin 5AC (Muc5ac). Studies in rabbit conjunctival epithelium have demonstrated that this compound promotes both the expression and secretion of MUC5AC. researchgate.netnih.govplos.orgnih.govresearchgate.netresearchgate.netomicsdi.orgscience.gov Enzyme-linked immunosorbent assay (ELISA) results indicated higher protein levels of Muc5ac in this compound-treated conjunctival epithelium compared to control samples. researchgate.net Furthermore, reverse transcription-polymerase chain reaction (RT-PCR) analysis showed an elevated trend in Muc5ac expression in this compound-treated conjunctival epithelial cells. researchgate.net

Table 3: Effect of this compound on Muc5ac Expression and Secretion

TargetModel/Cell TypeEffect of this compoundMeasurement MethodSource
Muc5ac expressionRabbit conjunctival epitheliumPromoted upregulationVarious studies researchgate.netnih.govplos.orgnih.govresearchgate.netresearchgate.netomicsdi.orgscience.gov
Muc5ac secretionRabbit conjunctival epitheliumPromoted secretionVarious studies researchgate.netnih.govplos.orgnih.govresearchgate.netresearchgate.netomicsdi.orgscience.gov
Muc5ac protein levelsThis compound-treated conjunctival epitheliumHigher than controlsELISA researchgate.net
Muc5ac mRNA expressionThis compound-treated conjunctival epithelial cellsElevated trendRT-PCR researchgate.net
Elevation of Cell Surface-associated Mucins (Muc1/4/16) Expression

Beyond gel-forming mucins, this compound also elevates the expression of cell surface-associated mucins, specifically MUC1, MUC4, and MUC16. This effect has been observed in rabbit corneal epithelium. researchgate.netnih.govresearchgate.nettfosdewsreport.orgresearchgate.netscience.govscience.gov While the increase was noted, the expression levels of these mucins in conjunctival epithelial cells treated with this compound showed a slight, yet discernible, elevation compared to control groups. researchgate.net

Table 4: Effect of this compound on Cell Surface-associated Mucin Expression

Mucin TypeModel/Cell TypeEffect of this compoundSource
Muc1Rabbit corneal epitheliumElevated expression researchgate.netnih.govresearchgate.nettfosdewsreport.orgresearchgate.netscience.govscience.gov
Muc4Rabbit corneal epitheliumElevated expression researchgate.netnih.govresearchgate.nettfosdewsreport.orgresearchgate.netscience.govscience.gov
Muc16Rabbit corneal epitheliumElevated expression researchgate.netnih.govresearchgate.nettfosdewsreport.orgresearchgate.netscience.govscience.gov
Promotion of Galectin-3 Production

This compound is recognized as a dipeptide that promotes the production of Galectin-3. researchgate.netresearchgate.net Galectin-3 is a β-galactoside-binding protein that plays a role in various biological processes, including immune responses and fibrosis, and can influence immune cell activation and recruitment. encyclopedia.pubmdpi.com Studies have indicated that the expression levels of Galectin-3 in conjunctival epithelial cells treated with this compound tended to be slightly increased when compared to control cells. researchgate.net

Table 5: Effect of this compound on Galectin-3 Production

TargetModel/Cell TypeEffect of this compoundSource
Galectin-3 productionConjunctival epithelial cellsPromoted production researchgate.netresearchgate.net
Galectin-3 expressionThis compound-treated conjunctival epithelial cellsSlightly increased trend researchgate.net

Preclinical Efficacy and Therapeutic Potential of Jbp485

Anti-Inflammatory and Immunomodulatory Effects

JBP485 exhibits significant anti-inflammatory and immunomodulatory properties, as evidenced by its effects in several established animal models of inflammation and tissue injury.

Effects on Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced Colitis Models

In mouse models of dextran sulfate sodium (DSS)-induced colitis, this compound has shown anti-inflammatory effects, particularly when administered simultaneously with the induction of colitis. While it did not significantly improve general disease progression parameters such as weight loss, diarrhea, or visible fecal blood, nor did it prevent colon shortening, this compound was effective in reducing DSS-induced colonic injury jbiomed.comjbiomed.com. Research indicates that this compound attenuated the upregulation of several pro-inflammatory cytokine and chemokine messenger RNA (mRNA) levels in the colon, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), monocyte chemotactic protein 1 (MCP-1), C-X-C motif chemokine ligand 1 (CXCL1), and cyclooxygenase-2 (COX-2) jbiomed.comjbiomed.com. Conversely, subsequent administration of this compound after colitis induction did not yield similar beneficial effects jbiomed.comjbiomed.com.

Table 1: Effects of this compound on Inflammatory Markers in DSS-induced Colitis (Simultaneous Administration)

Inflammatory Marker (mRNA Upregulation)Effect of this compoundSource
TNF-αReduced jbiomed.comjbiomed.com
IL-1βReduced jbiomed.comjbiomed.com
MCP-1Reduced jbiomed.comjbiomed.com
CXCL1Reduced jbiomed.comjbiomed.com
COX-2Reduced jbiomed.comjbiomed.com

Impact on Dinitrobenzene Sulfonic Acid (DNBS)-induced Colitis Models

This compound has demonstrated a significant impact on dinitrobenzene sulfonic acid (DNBS)-induced colitis in rats. Oral administration of this compound markedly suppressed colonic inflammation and contributed to the repair of tissue injury, which included symptoms such as diarrhea, colonic ulceration, and adhesions between the small intestine and the inflamed colon juniperpublishers.com. A notable finding was the significant decrease in the colon-to-body weight ratio following this compound administration juniperpublishers.com. Furthermore, in in vitro studies, this compound (at a concentration of 1000 µM) significantly inhibited the release of various pro-inflammatory cytokines, including TNF-α, interleukin-1 beta (IL-1β), interleukin-6 (IL-6), interleukin-2 (B1167480) (IL-2), and interferon-gamma (INF-γ), from human peripheral blood mononuclear leukocytes (PBMNL) juniperpublishers.com.

Table 2: Effects of this compound in DNBS-induced Colitis Model and in vitro Cytokine Release

Parameter/CytokineEffect of this compoundSource
Colonic InflammationSuppressed juniperpublishers.com
Tissue InjuryRepaired juniperpublishers.com
Colon-to-body weight ratioSignificantly decreased juniperpublishers.com
TNF-α (PBMNL release)Significantly inhibited juniperpublishers.com
IL-1β (PBMNL release)Significantly inhibited juniperpublishers.com
IL-6 (PBMNL release)Significantly inhibited juniperpublishers.com
IL-2 (PBMNL release)Significantly inhibited juniperpublishers.com
INF-γ (PBMNL release)Significantly inhibited juniperpublishers.com

Modulation of Arthritis Induced by Anti-collagen II Antibodies and LPS

This compound has shown efficacy in modulating arthritis induced by anti-collagen II monoclonal antibodies (anti-CII mAbs) and lipopolysaccharide (LPS) in mice, a model that shares similarities with human arthritis juniperpublishers.com. Oral administration of this compound significantly inhibited paw swelling in this model of paw edema juniperpublishers.com. Specifically, a dose of 25 mg/kg of this compound significantly suppressed the increase in paw volume, indicating its anti-inflammatory activity in acute-phase inflammation in vivo juniperpublishers.com.

Table 3: Effect of this compound on Paw Swelling in Anti-CII mAbs + LPS-induced Arthritis

Model ParameterEffect of this compound (25 mg/kg, p.o.)Source
Paw SwellingMarkedly inhibited juniperpublishers.com
Paw Volume IncreaseSignificantly suppressed juniperpublishers.com

Reduction of Intestinal Injury (e.g., Indomethacin-induced)

This compound demonstrates protective effects against intestinal injury, particularly in models of indomethacin-induced damage in rats and Caco-2 cells patsnap.comnih.govnih.gov. In rats, this compound treatment ameliorated severe histopathological changes in the intestinal epithelium and reduced the number of TUNEL-positive cells, which are indicative of apoptosis patsnap.com. It also modulated various biochemical markers, leading to decreased levels of malondialdehyde (MDA), myeloperoxidase (MPO), TNF-α, IL-6, and IL-1β, while increasing the expression of cyclooxygenase-2 (COX-2) patsnap.com. Furthermore, this compound contributed to the restoration of antioxidant enzyme levels, such as superoxide (B77818) dismutase (SOD), glutathione (B108866) (GSH), and catalase (CAT), and improved levels of high-density lipoprotein cholesterol (HDL-c) and prostaglandin (B15479496) E2 (PGE2) patsnap.com. It also positively influenced the expression of COX-1 and the Bcl-2/Bax ratio, crucial for cell survival patsnap.com.

In Caco-2 cells, this compound attenuated damage induced by indomethacin (B1671933) nih.gov. A key mechanism observed was this compound's ability to partially block the indomethacin-induced down-regulation of peptide transporter 1 (PEPT1) expression and function, which is critical for dipeptide absorption in the intestine nih.gov. The protective effects of this compound against indomethacin-induced intestinal injury were further enhanced by co-treatment with resveratrol (B1683913) patsnap.comnih.govresearchgate.net.

Table 4: Effects of this compound on Indomethacin-induced Intestinal Injury

Parameter/MarkerEffect of this compoundSource
Histopathological ChangesAmeliorated patsnap.com
TUNEL-positive cellsReduced patsnap.com
MDA levelsDecreased patsnap.comnih.gov
MPO levelsDecreased patsnap.comnih.gov
Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)Decreased patsnap.com
COX-2 expressionIncreased patsnap.com Note: One source states increased COX-2 expression, another states reduced COX-2 mRNA in DSS model. This highlights potential context-dependent effects or different mechanisms in different models.
SOD, GSH, CAT levelsRestored/Increased patsnap.com
HDL-c, PGE2 levelsRestored/Increased patsnap.com
COX-1 expressionRestored/Increased patsnap.com
Bcl-2/Bax ratioRestored/Increased patsnap.com
PEPT1 expression and functionPartially blocked down-regulation nih.gov

Research Methodologies and Experimental Models

In Vitro Experimental Systems

In vitro studies are crucial for dissecting the cellular and molecular effects of JBP485, providing controlled environments to investigate specific interactions and pathways.

Cell Lines for Transport Studies (e.g., hOAT1/3-HEK293 cells, Caco-2 cells)

This compound has been investigated for its interaction with drug transporters, particularly organic anion transporters (OATs) and peptide transporter 1 (PEPT1). Studies using human embryonic kidney 293 (HEK293) cells stably transfected with human OAT1 (hOAT1) or hOAT3 (hOAT1/3-HEK293 cells) have shown that this compound significantly inhibits the uptake of certain substrates, such as imipenem (B608078) (IMP). wikidata.org The inhibitory effect on IMP uptake in hOAT1-HEK293 cells exhibited an IC50 value of 20.86 ± 1.39 μM, while in hOAT3-HEK293 cells, the IC50 was 46.48 ± 1.27 μM. wikidata.org Kinetic analyses using Eadie-Hofstee plots indicated that this compound competitively inhibits IMP uptake by increasing the Km values without altering the Vmax values in both hOAT1- and hOAT3-HEK293 cells. wikidata.org

Furthermore, this compound is a substrate for PEPT1, a transporter involved in intestinal absorption. wikipedia.org Research in Caco-2 cells, a human colorectal adenocarcinoma cell line widely used as an in vitro model for intestinal absorption, demonstrated that this compound is transported by PEPT1. wikipedia.orgfishersci.cactdbase.org Kinetic studies in Caco-2 cells revealed Km and Vmax values for this compound transport by PEPT1 as 0.33 ± 0.13 mM and 0.72 ± 0.06 nmol/mg protein/10 min, respectively. wikipedia.org The uptake and transepithelial transport of this compound in Caco-2 cells were significantly decreased by glycylsarcosine (B1347041) (Gly-Sar), a known PEPT1 substrate, further confirming PEPT1's involvement in this compound absorption. wikipedia.org

Table 1: Kinetic Parameters of this compound Interaction with Transporters

TransporterCell LineParameterValueReference
hOAT1hOAT1-HEK293IC50 (IMP uptake)20.86 ± 1.39 μM wikidata.org
hOAT3hOAT3-HEK293IC50 (IMP uptake)46.48 ± 1.27 μM wikidata.org
PEPT1Caco-2Km0.33 ± 0.13 mM wikipedia.org
PEPT1Caco-2Vmax0.72 ± 0.06 nmol/mg protein/10 min wikipedia.org

Renal Cell Models (e.g., Human Kidney 2 (HK-2) cells, NRK-52E cells)

This compound has been evaluated for its protective effects against drug-induced nephrotoxicity using renal cell models such as Human Kidney 2 (HK-2) cells and NRK-52E cells. wikidata.orgguidetopharmacology.orgwikidata.orgebi.ac.uknih.govnih.gov In HK-2 cells, a human proximal tubular epithelial cell line, this compound markedly improved cell survival, inhibited apoptosis, and attenuated mitochondrial damage induced by imipenem (IMP). wikidata.orgguidetopharmacology.org This protective action is partly attributed to this compound's ability to improve IMP stability and reduce its intracellular accumulation, suggesting an involvement of dehydropeptidase-I (DHP-I) and OATs. wikidata.org

Studies using NRK-52E cells, a normal rat kidney epithelial cell line, demonstrated that this compound protects against aristolochic acid I (AAI)-induced cytotoxicity. wikidata.orgebi.ac.uknih.gov this compound treatment increased cell viability and reduced intracellular levels of reactive oxygen species (ROS) in NRK-52E cells exposed to AAI. wikidata.orgebi.ac.uknih.gov Furthermore, this compound was shown to modulate the abnormal expression of various renal transporters, including Oat1, Oat3, organic cation transporter 2 (Oct2), P-glycoprotein (P-gp), multidrug resistance-associated protein 2 (Mrp2), and multidrug and toxin extrusion proteins 1 (Mate1) in rat kidney, contributing to its renoprotective effects. wikidata.orgebi.ac.uk

Hepatocyte Culture Models (e.g., Primary Cultured Rat Hepatocytes)

This compound exhibits significant anti-hepatotoxic activity in primary cultured rat hepatocytes. wikipedia.orgfishersci.camims.comnih.gov In models of Concanavalin (B7782731) A (Con A)-induced hepatotoxicity, this compound demonstrated a protective effect by reducing the leakage of cellular enzymes such as aspartate aminotransferase (AST) and lactate (B86563) dehydrogenase (LDH). fishersci.camims.com It also attenuated tumor necrosis factor alpha (TNF-alpha) leakage in these models. fishersci.ca

Further mechanistic investigations revealed that this compound attenuated DNA fragmentation in hepatocytes and decreased the expression levels of caspase-3 protein and mRNA, indicating an anti-apoptotic effect. wikipedia.orgfishersci.camims.com Moreover, this compound down-regulated the expression of intercellular adhesion molecule-1 (ICAM-1), a molecule implicated in hepatocyte-lymphocyte interactions in immune-mediated hepatitis. wikipedia.orgfishersci.camims.com These findings suggest that this compound's hepatoprotective effects involve the inhibition of hepatocyte apoptosis and ICAM-1 expression. fishersci.camims.com

Table 2: Effects of this compound on Con A-induced Hepatotoxicity in Primary Cultured Rat Hepatocytes

Model TypeKey Findings (this compound treatment)Reference
Model I (Hepatocytes + Con A)Reduced AST leakage, reduced LDH leakage, reduced TNF-alpha leakage, attenuated DNA fragmentation, decreased caspase-3 expression fishersci.camims.com
Model II (Hepatocytes + Lymphocytes + Con A)Reduced AST leakage, reduced LDH leakage, attenuated DNA fragmentation, decreased caspase-3 expression, down-regulated ICAM-1 expression wikipedia.orgfishersci.camims.com

Corneal Epithelial Cell Cultures

Studies on corneal epithelial cell cultures have demonstrated this compound's positive impact on corneal health and wound healing. guidetopharmacology.orgnih.govwikipedia.orgwikipedia.orguni.luflybase.orgcenmed.comnih.gov this compound accelerates the proliferation and migration of cultivated corneal epithelial cells (CECs) in a dose- and time-dependent manner. guidetopharmacology.orgnih.gov This indicates its potential to promote cellular regeneration and tissue repair in the cornea. nih.gov

Beyond cellular dynamics, this compound also influences mucin expression, which is vital for maintaining ocular surface homeostasis. wikipedia.orgwikipedia.orgcenmed.com It promotes the expression and secretion of gel-forming mucin 5AC (MUC5AC) in rabbit conjunctival epithelium and elevates the expression of membrane-bound mucins (MUC1/4/16) in rabbit corneal epithelium. wikipedia.orgwikipedia.orgcenmed.com These effects contribute to improved tear film stability and protection of the ocular surface. wikipedia.orgcenmed.com

Human Leukocyte Cultures for Inflammatory Mediator Release

While this compound has demonstrated anti-inflammatory properties in various contexts wikipedia.orgwikipedia.org, specific detailed research findings on its direct impact on inflammatory mediator release in human leukocyte cultures are not extensively detailed in the provided search results. It has been noted that this compound exhibits negligible cytotoxicity in peripheral blood mononuclear leukocytes (PBMNL), suggesting a favorable safety profile in these immune cells. wikipedia.org General methodologies for studying histamine (B1213489) and inflammatory mediator release from human leukocytes exist, involving the measurement of substances like tumor necrosis factor-alpha (TNF-α) and interleukins (ILs) uni.lunih.govciteab.com; however, direct quantitative data on this compound's specific effects on these mediators in human leukocyte cultures were not explicitly found.

In Vivo Animal Models of Disease and Injury

In vivo animal models provide a crucial platform for evaluating the systemic effects and therapeutic efficacy of this compound in complex biological systems, particularly in the context of disease and injury.

This compound has been studied in various animal models, demonstrating its therapeutic potential across different organ systems:

Corneal Wound Healing and Dry Eye: In rabbits, topical application of this compound accelerated corneal epithelial wound healing, leading to complete healing in 4 days compared to 5 days in the control group. guidetopharmacology.orgnih.gov In a mouse dry eye model, this compound clinically improved corneal epithelial damage, significantly reducing superficial punctate keratitis (SPK) over 15 days of topical application. wikipedia.orgwikipedia.orgcenmed.com The compound also induced tear secretion in rabbits, indicating its ability to improve tear film volume. wikipedia.orgcenmed.com

Nephrotoxicity: this compound has shown protective effects against drug-induced kidney injury. In rabbits, this compound significantly ameliorated imipenem (IMP)-induced nephrotoxicity. wikidata.org Similarly, in a rat model of aristolochic acid I (AAI)-induced nephrotoxicity, this compound attenuated renal injuries, improving renal dysfunction and pathological changes. wikidata.orgebi.ac.uk

Inflammatory Bowel Disease: In a rat model of dinitrobenzene sulfonic acid (DNBS)-induced inflammatory bowel disease, oral administration of this compound suppressed colonic inflammation and significantly reduced tissue injury. wikipedia.org Notably, this compound at doses of 25 mg/kg and 100 mg/kg significantly decreased the colon-to-body weight ratio, a marker of colonic inflammation. wikipedia.org

Arthritis: this compound significantly inhibited arthritis induced by anti-collagen II monoclonal antibodies (anti-CII mAbs) plus lipopolysaccharide (LPS) in mice, demonstrating its anti-inflammatory effects in an autoimmune disease model. wikipedia.org

Advanced Analytical Techniques

Cell Viability and Apoptosis Assays

Studies employing both in vitro and in vivo models have elucidated this compound's capacity to influence cell survival and programmed cell death. These investigations highlight its role in protecting cells from injury and promoting their viability under challenging conditions.

Detailed Research Findings:

Protection against Imipenem (IMP)-Induced Nephrotoxicity: In human kidney 2 (HK-2) cells, this compound demonstrated a significant protective effect against cytotoxicity induced by imipenem (IMP). Incubation of HK-2 cells with this compound at a concentration of 500 µM, alongside 2 mM IMP, markedly improved the cell survival rate. nih.govx-mol.net Furthermore, this compound effectively inhibited apoptosis, as evidenced by Annexin V/Propidium Iodide (PI) staining through flow cytometry, and attenuated mitochondrial damage, which was assessed using JC-1 staining assays. nih.govfrontiersin.org These findings suggest that this compound contributes to cellular integrity and function by preventing IMP-induced apoptotic pathways and preserving mitochondrial health. nih.gov

Mitigation of Aristolochic Acid I (AAI)-Induced Nephrotoxicity: this compound has been shown to increase cell viability in NRK-52E cells, a rat renal tubular epithelial cell line, when exposed to aristolochic acid I (AAI). nih.govresearchgate.net Beyond merely improving cell survival, this compound actively modulated key apoptosis-related proteins. Specifically, this compound significantly upregulated the expression of B-cell lymphoma-2 (Bcl-2), an anti-apoptotic protein, while simultaneously reducing the expression of Bcl-2-like protein 4 (Bax), a pro-apoptotic protein, in renal tubular epithelial cells and rat kidney tissue. nih.govresearchgate.net This modulation of the Bcl-2/Bax ratio underscores this compound's direct influence on the intrinsic apoptotic pathway, favoring cell survival. nih.gov

Hepatoprotective Effects against Concanavalin A (Con A)-Induced Toxicity: In models of concanavalin A (Con A)-induced hepatotoxicity, this compound exhibited protective actions on primary cultured rat hepatocytes. Treatment with this compound led to a reduction in the leakage of cellular enzymes such as aspartate aminotransferase (AST) and lactate dehydrogenase (LDH), as well as tumor necrosis factor alpha (TNF-α), indicating improved cell membrane integrity and reduced cellular damage. yhbpharma.com Mechanistically, this compound attenuated DNA fragmentation within hepatocytes, a hallmark of apoptosis. yhbpharma.comoup.com Moreover, it decreased the expression levels of caspase-3 protein and its corresponding mRNA, which are critical executioner caspases in the apoptotic cascade. yhbpharma.com In an in vivo mouse model of Con A-induced liver injury, this compound similarly inhibited DNA fragmentation and reversed the Con A-induced decrease in the Bcl-2/Bax mRNA ratio, further confirming its anti-apoptotic efficacy in hepatic tissues. oup.com

Promotion of Corneal Epithelial Cell Viability and Proliferation: this compound has been observed to significantly enhance the proliferation and migration of corneal epithelial cells (CECs) in a dose- and time-dependent manner, with concentrations ranging from 1 to 100 µM over 24-96 hours for proliferation and 15 hours for migration. medchemexpress.comnih.gov These findings collectively indicate that this compound effectively activates the viability of CECs, contributing to their regenerative capacity. nih.gov

Data Tables:

Table 1: Effect of this compound on Cell Viability in Various Cell Models

Cell ModelInducing Agent (Concentration)This compound ConcentrationObserved Effect on Cell ViabilityReference
Human Kidney 2 (HK-2) cellsImipenem (2 mM)500 µMMarkedly improved cell survival rate nih.govx-mol.net
NRK-52E cellsAristolochic Acid I (AAI)Not specifiedIncreased cell viability nih.govresearchgate.net
Primary Rat HepatocytesConcanavalin A (Con A)25 µMReduced AST, LDH, and TNF-α leakage yhbpharma.com
Corneal Epithelial CellsNone (proliferation)1-100 µMAccelerated proliferation (dose- and time-dependent) medchemexpress.comnih.gov

Table 2: Effect of this compound on Apoptosis Markers in Various Cell Models

Cell ModelInducing Agent (Concentration)This compound ConcentrationApoptosis Marker/AssayObserved Effect on ApoptosisReference
Human Kidney 2 (HK-2) cellsImipenem (2 mM)500 µMAnnexin V/PI staining, JC-1 stainingInhibited apoptosis, attenuated mitochondrial damage nih.gov
Renal Tubular Epithelial cells (rat)Aristolochic Acid I (AAI)Not specifiedBcl-2, Bax protein expressionUpregulated Bcl-2, reduced Bax expression nih.govresearchgate.net
Primary Rat HepatocytesConcanavalin A (Con A)25 µMDNA fragmentation, Caspase-3 protein/mRNAAttenuated DNA fragmentation, decreased Caspase-3 expression yhbpharma.com
Mouse Liver (in vivo)Concanavalin A (Con A)Not specifiedDNA fragmentation, Bcl-2/Bax mRNA ratioInhibited DNA fragmentation, reversed Bcl-2/Bax mRNA decrease oup.com

Pharmacokinetic Investigations and Drug Interaction Studies

Gastrointestinal Absorption Mechanisms

Oral administration is a preferred route for drug delivery, and understanding the mechanisms of gastrointestinal absorption is key to optimizing therapeutic efficacy. Research indicates that JBP485 is well-absorbed after oral administration, primarily through carrier-mediated transport systems in the intestine. nih.govresearchgate.net

Role of Peptide Transporter 1 (PEPT1) in Oral Absorption

The intestinal absorption of this compound is predominantly facilitated by the Peptide Transporter 1 (PEPT1), a proton-coupled oligopeptide transporter highly expressed in the brush border membrane of intestinal epithelial cells. nih.govresearchgate.netsolvobiotech.com This transporter is responsible for the uptake of di- and tripeptides from dietary protein digestion and also serves as a pathway for the absorption of various peptidomimetic drugs. solvobiotech.comwikipedia.org

Studies using in vitro models, such as Caco-2 cells (a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocytic characteristics), have demonstrated that the uptake of this compound is pH-dependent, a characteristic feature of PEPT1-mediated transport. nih.govresearchgate.net The transport of this compound across Caco-2 cell monolayers was found to be significantly higher from the apical (luminal) to the basolateral (blood) side, indicating active transport. nih.gov This transport was competitively inhibited by the presence of a typical PEPT1 substrate, glycylsarcosine (B1347041) (Gly-Sar), as well as by other compounds known to be transported by PEPT1, such as cephalexin (B21000) and a derivative of this compound, JBP923. nih.gov

Kinetic analysis of this compound transport in Caco-2 cells revealed a Michaelis-Menten constant (Km) of 0.33 ± 0.13 mM and a maximum velocity (Vmax) of 0.72 ± 0.06 nmol/mg protein/10 min, further confirming its affinity for PEPT1. nih.gov Furthermore, exposure of Caco-2 cells to this compound for 24 hours led to an enhancement of PEPT1 mRNA levels, suggesting a potential for substrate-induced upregulation of the transporter. nih.gov

Table 1: Inhibition of this compound Uptake by PEPT1 Substrates in Caco-2 Cells

InhibitorEffect on this compound UptakeReference
Glycylsarcosine (Gly-Sar)Significant inhibition nih.govnih.gov
JBP923Significant inhibition nih.gov
Cephalexin (CEX)Significant inhibition nih.gov

Influence of Co-administered Substances on Absorption

The reliance of this compound on PEPT1 for absorption makes it susceptible to interactions with other substances that are also substrates or inhibitors of this transporter.

Co-administration of this compound with lisinopril (B193118), an angiotensin-converting enzyme (ACE) inhibitor that is also a PEPT1 substrate, resulted in a significant decrease in the plasma concentrations of both drugs when administered orally. semanticscholar.org This suggests a competitive inhibition at the level of intestinal absorption via PEPT1. semanticscholar.org In contrast, simultaneous intravenous administration of the two drugs showed minimal changes in their plasma concentrations, pinpointing the interaction to the absorption phase. semanticscholar.org

The influence of other substances on this compound absorption has also been investigated. Verapamil was found to increase the uptake of this compound both in vitro and in vivo. nih.gov Conversely, the presence of zinc ions (Zn2+) and acetaldehyde, a toxic metabolite of ethanol, inhibited the uptake of this compound in Caco-2 cells. nih.govnih.gov In vivo studies in rats confirmed that ethanol decreased the absorption of this compound. nih.gov Kinetic analysis showed that zinc inhibits this compound uptake by decreasing its affinity for PEPT1, without affecting the expression of the transporter itself. nih.gov

Table 2: Effect of Co-administered Substances on this compound Absorption

SubstanceEffect on this compound Absorption/UptakeMechanismReference
LisinoprilDecreasedCompetitive inhibition at PEPT1 semanticscholar.org
VerapamilIncreasedNot specified nih.gov
Zinc (Zn2+)DecreasedInhibition of PEPT1 transport activity nih.govnih.gov
Ethanol/AcetaldehydeDecreasedInhibition of PEPT1 transport activity nih.gov

Renal Clearance and Elimination Pathways

The kidneys are the primary organs responsible for the excretion of many drugs and their metabolites. uobabylon.edu.iqmhmedical.compharmacylibrary.com The renal clearance of this compound involves complex interactions with various transporters and enzymes located in the renal tubules.

Inhibition of Organic Anion Transporters (OATs) in Renal Excretion

This compound has been identified as an inhibitor of Organic Anion Transporters (OATs), specifically OAT1 and OAT3. nih.govfrontiersin.orgnih.gov These transporters are located on the basolateral membrane of renal proximal tubule cells and play a critical role in the secretion of a wide range of endogenous and exogenous organic anions from the blood into the tubular fluid for subsequent elimination in the urine.

The inhibitory effect of this compound on OATs can lead to clinically significant drug-drug interactions (DDIs). For instance, co-administration of this compound with acyclovir, an antiviral drug that is a substrate for OAT1 and OAT3, resulted in a marked increase in the plasma concentration of acyclovir and a significant decrease in its renal clearance and cumulative urinary excretion. nih.gov Similar interactions have been observed with other drugs that are substrates for OATs, such as bestatin and entecavir (B133710). nih.gov

Furthermore, this compound has been shown to protect against the nephrotoxicity induced by drugs like imipenem (B608078), vancomycin, cisplatin, and aristolochic acid I by inhibiting their OAT-mediated uptake into renal cells, thereby reducing their intracellular accumulation and subsequent toxicity. nih.govresearchgate.netfrontiersin.org

Table 3: Effect of this compound on the Pharmacokinetics of OAT Substrates

OAT SubstrateEffect of this compound Co-administrationReference
AcyclovirIncreased plasma concentration, decreased renal clearance nih.gov
ImipenemIncreased plasma concentration and AUC, decreased renal clearance nih.govfrontiersin.org
Aristolochic Acid IIncreased plasma concentration and AUC, decreased renal clearance frontiersin.org

Modulation of Renal Dehydropeptidase-I (DHP-I) in Drug Elimination

In addition to its effects on OATs, this compound also acts as an inhibitor of renal dehydropeptidase-I (DHP-I). nih.govfrontiersin.org DHP-I is a zinc-dependent metalloenzyme located on the brush border membrane of renal proximal tubules that is responsible for the hydrolysis of various dipeptides and certain peptide-like drugs, such as carbapenem antibiotics. nih.govresearchgate.net

The antibiotic imipenem is a notable substrate for DHP-I and is rapidly metabolized to a nephrotoxic metabolite in the kidneys. nih.govfrontiersin.org For this reason, imipenem is clinically co-administered with a DHP-I inhibitor, cilastatin. researchgate.net Studies have shown that this compound can also inhibit the metabolism of imipenem by DHP-I, with a reported IC50 value of 12.15 ± 1.22 μM. nih.govnih.gov This inhibition improves the stability of imipenem and reduces the formation of its toxic metabolites, thereby mitigating its nephrotoxic potential. nih.govfrontiersin.org

The dual inhibition of both OATs and DHP-I by this compound presents a unique mechanism for protecting against imipenem-induced kidney injury. nih.govfrontiersin.orgnih.gov By inhibiting OAT-mediated uptake of imipenem into renal cells and simultaneously preventing its degradation by DHP-I, this compound effectively reduces renal exposure to both the parent drug and its toxic metabolite. nih.gov

Preclinical Drug-Drug Interaction Profiling

Preclinical studies are essential for identifying potential drug-drug interactions (DDIs) before a new chemical entity is administered to humans. wuxiapptec.comcriver.com The investigations into this compound's pharmacokinetics have revealed several clinically relevant DDIs.

The interaction between this compound and lisinopril is a clear example of a DDI occurring at the level of intestinal absorption, mediated by competitive inhibition of PEPT1. semanticscholar.org This interaction leads to reduced oral bioavailability of both drugs.

In the kidney, this compound's inhibition of OAT1 and OAT3 is a major source of DDIs with drugs that are substrates for these transporters. As demonstrated with acyclovir, this can lead to decreased renal clearance and increased systemic exposure of the co-administered drug, potentially increasing the risk of toxicity. nih.gov

The dual inhibitory activity of this compound on both OATs and DHP-I highlights a complex DDI profile with the antibiotic imipenem. nih.govfrontiersin.org This interaction, however, is beneficial as it protects against imipenem-induced nephrotoxicity. nih.govfrontiersin.orgnih.gov The co-administration of this compound with imipenem leads to an increase in the plasma concentration and area under the curve (AUC) of imipenem, while its renal clearance and cumulative urinary excretion are significantly decreased. nih.govfrontiersin.org

These preclinical findings underscore the importance of considering potential DDIs when evaluating the therapeutic potential of this compound. The compound's interactions with key drug transporters and metabolizing enzymes necessitate careful consideration in any future clinical development.

Interactions with Imipenem

Imipenem is a broad-spectrum β-lactam antibiotic whose clinical use can be limited by nephrotoxicity. nih.govfrontiersin.org This toxicity is partly due to its accumulation in renal cells and rapid metabolism by dehydropeptidase-I (DHP-I) in the kidney. nih.govfrontiersin.org Research has shown that this compound can protect against Imipenem-induced kidney injury through a complex pharmacokinetic interaction involving the dual inhibition of both OATs and DHP-I. nih.govfrontiersin.org

When this compound is co-administered intravenously with Imipenem in rats, it significantly alters the pharmacokinetic profile of the antibiotic. nih.govfrontiersin.org The plasma concentration of Imipenem is markedly increased, leading to a higher area under the plasma concentration-time curve (AUC). nih.govfrontiersin.org Concurrently, there is a decrease in Imipenem's renal clearance and cumulative urinary excretion. nih.govfrontiersin.org

Mechanistic studies have revealed that this compound reduces the uptake of Imipenem in both rat kidney slices and in human embryonic kidney 293 (HEK293) cells engineered to overexpress human OAT1 and OAT3 (hOAT1/3). nih.govfrontiersin.org This suggests that this compound competitively inhibits the OAT-mediated transport of Imipenem into renal cells, thereby reducing its intracellular accumulation and potential for toxicity. nih.govfrontiersin.org

Furthermore, this compound was found to inhibit the metabolism of Imipenem by DHP-I, with a reported IC50 value of 12.15 ± 1.22 μM. nih.govfrontiersin.org By improving the stability of Imipenem and reducing its intracellular levels, this compound acts as a promising renoprotective agent. nih.govfrontiersin.org

Pharmacokinetic Parameter (Imipenem)Effect of this compound Co-administrationMechanism of Interaction
Plasma ConcentrationSignificantly IncreasedInhibition of renal OAT1/3-mediated uptake Inhibition of renal DHP-I metabolism
AUC (Area Under the Curve)Significantly Increased
Renal ClearanceDecreased
Cumulative Urinary ExcretionDecreased
Table 1. Effects of this compound on the Pharmacokinetics of Imipenem. nih.govfrontiersin.org

Interactions with Aristolochic Acid I

Co-administration of this compound with AAI in rats leads to a significant increase in the plasma concentration and AUC of AAI. nih.govnih.gov Conversely, the cumulative urinary excretion and renal clearance of AAI are decreased. nih.govnih.gov This indicates that this compound reduces the elimination of AAI from the body, particularly through the renal pathway. nih.govnih.gov

Pharmacokinetic Parameter (Aristolochic Acid I)Effect of this compound Co-administrationMechanism of Interaction
Plasma ConcentrationSignificantly IncreasedInhibition of renal OAT1/3-mediated uptake
AUC (Area Under the Curve)Significantly Increased
Renal ClearanceDecreased
Cumulative Urinary ExcretionDecreased
Table 2. Effects of this compound on the Pharmacokinetics of Aristolochic Acid I. nih.govnih.gov

Interactions with Lisinopril

Lisinopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. nih.govconsensus.app The pharmacokinetic interaction between this compound and Lisinopril is complex, involving transporters in both the intestine and the kidneys. nih.gov

When this compound and Lisinopril are administered orally at the same time, the plasma concentrations of both drugs are significantly decreased. nih.gov However, this effect is not observed upon simultaneous intravenous administration, pointing to an interaction during the absorption process in the intestine. nih.gov Further studies confirmed that the uptake of both this compound and Lisinopril is reduced in everted intestinal sacs and in HeLa cells transfected with human peptide cotransporter 1 (PEPT1). nih.gov This indicates that this compound and Lisinopril compete for the same intestinal transporter, PEPT1, leading to reduced absorption for both when taken together orally. nih.gov

A second site of interaction occurs in the kidneys. nih.gov Following intravenous co-administration, the cumulative urinary excretion and renal clearance of both this compound and Lisinopril are decreased. nih.gov This is corroborated by findings that the uptake of both drugs is diminished in kidney slices and in hOAT1/hOAT3-transfected HEK293 cells. nih.gov This demonstrates that this compound and Lisinopril also compete for OATs in the kidney, mutually inhibiting each other's renal excretion. nih.gov

Administration RoutePharmacokinetic Parameter (this compound & Lisinopril)Effect of Co-administrationMechanism of Interaction
OralPlasma ConcentrationDecreasedCompetitive inhibition of intestinal PEPT1
AbsorptionReduced
IntravenousCumulative Urinary ExcretionDecreasedCompetitive inhibition of renal OATs
Renal ClearanceDecreased
Table 3. Summary of Pharmacokinetic Interactions between this compound and Lisinopril. nih.gov

Interactions with Other OAT Substrates (e.g., Bestatin, Acyclovir, Entecavir)

The inhibitory effect of this compound on organic anion transporters extends to other drugs that are substrates of these transporters. Research has demonstrated that this compound can inhibit the renal excretion of several other OAT substrates, including Bestatin, Acyclovir, and Entecavir. nih.govfrontiersin.org

Bestatin: Bestatin, an antineoplastic agent, is known to be a substrate for OATs. nih.govfrontiersin.orgnih.gov The interaction between this compound and Bestatin is predicated on their shared affinity for these renal transporters, leading to competitive inhibition of Bestatin's excretion. nih.govfrontiersin.org

Acyclovir: Acyclovir is an antiviral drug primarily eliminated by the kidneys through both glomerular filtration and active tubular secretion, the latter involving OATs. nih.govfrontiersin.org this compound's inhibition of OATs can interfere with this secretion process, potentially leading to reduced renal clearance of Acyclovir. nih.govfrontiersin.org

Entecavir: Entecavir, another antiviral agent used for hepatitis B, is also eliminated via the kidneys through glomerular filtration and active tubular secretion. nih.govfrontiersin.orghep-druginteractions.org Co-administration with drugs that compete for active tubular secretion, such as this compound, may increase the serum concentrations of Entecavir by inhibiting its OAT-mediated renal excretion. nih.govfrontiersin.orguw.edu

These interactions highlight a consistent pattern where this compound, acting as an OAT inhibitor, can alter the pharmacokinetics of co-administered drugs that rely on this pathway for their renal clearance. nih.govfrontiersin.org

Future Directions in Jbp485 Research

Exploration of Novel Therapeutic Applications

Initial research has centered on the ability of JBP485 to mitigate drug-induced kidney injury. nih.govfrontiersin.org Studies have shown its effectiveness in protecting against nephrotoxicity caused by various drugs, including the antibiotic imipenem (B608078) and the chemotherapy agent cisplatin. nih.gov The compound's established anti-inflammatory, antioxidant, and anti-apoptotic properties suggest its potential utility could extend to a broader range of conditions. researchgate.netfrontiersin.org

A promising new area of investigation is its application in liver diseases. A recent study explored a prodrug of this compound combined with Vitamin E for the treatment of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease. nih.gov This research suggests that this compound's ability to alleviate oxidative stress and inhibit hepatocyte apoptosis could be harnessed for NASH therapy. nih.gov

Future exploration could target other conditions where oxidative stress and inflammation are key pathological factors. Given its protective effects on renal tubules and hepatocytes, this compound could be investigated for its role in chronic kidney disease (CKD) progression from various causes, or in other forms of chronic liver disease. Its mechanism of interacting with drug transporters also opens the possibility of its use as an adjuvant to reduce the toxicity of other essential medications that have dose-limiting side effects on the kidneys or liver.

In-depth Investigation of Cellular and Molecular Mechanisms

The primary mechanism identified for this compound's renoprotective effect against the antibiotic imipenem is its dual inhibition of renal organic anion transporters (OATs), specifically OAT1 and OAT3, and the enzyme dehydropeptidase-I (DHP-I). nih.govnih.govfrontiersin.org This dual action is significant:

Inhibition of OAT1/3: By competitively inhibiting these transporters, this compound reduces the uptake of certain drugs, like imipenem and aristolochic acid I, into renal cells. nih.govfrontiersin.org This decreases the intracellular accumulation of the toxic substance, thereby preventing cellular damage. nih.govfrontiersin.org

Inhibition of DHP-I: this compound inhibits the metabolism of imipenem by DHP-I, a process that can create toxic metabolites. nih.gov This improves the stability of the parent drug and prevents the formation of harmful byproducts. nih.govfrontiersin.org

Beyond this dual inhibition, this compound exhibits broader cellular effects. It has been shown to attenuate mitochondrial damage, inhibit apoptosis, and reduce oxidative stress. nih.govfrontiersin.org In studies involving vancomycin-induced kidney injury, this compound was found to regulate the expression of key transporter proteins, including Oat1, Oat3, Oct2, Mrp2, and P-gp. researchgate.net It also modulates the expression of apoptosis-related proteins Bcl-2 and Bax. researchgate.netfrontiersin.org

Future studies should aim to fully elucidate the signaling pathways involved in its anti-apoptotic and antioxidant effects. Investigating the compound's impact on nuclear transcription factors related to stress responses, such as Nrf2, could provide a more complete picture of its protective mechanisms.

Table 1: Known Molecular Targets and Mechanistic Actions of this compound
TargetSubstrate/InteractionEffect of this compoundTherapeutic Consequence
Organic Anion Transporter 1 (OAT1)Imipenem, Aristolochic Acid IInhibits uptakeReduces intracellular drug accumulation and toxicity nih.govfrontiersin.org
Organic Anion Transporter 3 (OAT3)ImipenemInhibits uptakeReduces intracellular drug accumulation and toxicity nih.gov
Dehydropeptidase-I (DHP-I)ImipenemInhibits metabolismImproves drug stability and prevents toxic metabolite formation nih.gov
Apoptosis PathwayBcl-2, Bax proteinsUpregulates Bcl-2, Downregulates BaxInhibits apoptosis and promotes cell survival researchgate.netfrontiersin.org
Oxidative StressReactive Oxygen Species (ROS)Reduces intracellular ROSAlleviates cellular oxidative damage frontiersin.org

Development of Advanced Preclinical Models

Current research on this compound has utilized established preclinical models, including in vivo studies in rats and rabbits and in vitro experiments using cell lines such as human kidney (HK-2) cells and human embryonic kidney (HEK293) cells engineered to overexpress specific transporters. nih.govnih.gov These models have been crucial in defining the compound's basic efficacy and mechanism of action.

To further advance our understanding and improve the clinical translation of these findings, the development of more complex preclinical models is a logical next step. Advanced models could include:

3D Organoids: Kidney organoids derived from human pluripotent stem cells can replicate the complex cellular architecture and function of the human kidney more closely than 2D cell cultures. These models would be invaluable for studying the effects of this compound on different renal cell types simultaneously and assessing its protective effects in a more physiologically relevant context.

Microphysiological Systems (Kidney-on-a-Chip): These devices can model the dynamic environment of the kidney, including fluid flow and interactions between different cell types (e.g., tubular cells and endothelial cells). nih.gov A kidney-on-a-chip model could be used to more accurately study the pharmacokinetics of this compound and its influence on drug transport and toxicity under physiological shear stress.

Patient-Derived Models: For applications in specific diseases, such as NASH or certain genetic kidney disorders, developing models using patient-derived cells could offer insights into patient-specific responses to this compound treatment. nih.gov

These advanced models would allow for a more nuanced investigation of cellular crosstalk, drug-drug interactions, and the long-term effects of this compound, ultimately providing more robust and human-relevant data prior to clinical trials. nih.gov

Strategies for Enhancing Bioavailability and Efficacy (e.g., Prodrug Approaches)

A significant challenge for the clinical development of this compound is its poor oral bioavailability. nih.gov As a cyclic dipeptide, it is a low-affinity substrate for the intestinal oligopeptide transporter 1 (PEPT1), which is essential for the absorption of many di- and tripeptides. nih.govresearchgate.netnih.gov To overcome this limitation, researchers have focused on prodrug strategies, which involve chemically modifying the parent drug to improve its absorption, after which it is converted back to the active form within the body. mdpi.commdpi.com

Two distinct prodrug strategies for this compound have been reported:

Pseudo-tripeptidization: This approach involves creating an amino acid ester prodrug of this compound. One such compound, this compound-3-CH2-O-valine (J3V), was designed to increase its affinity for the PEPT1 transporter. researchgate.net Studies showed that J3V demonstrated significantly improved oral bioavailability in both rats and beagle dogs compared to the parent this compound. nih.gov This prodrug is stable in the gastrointestinal tract and is effectively bioactivated in enterocytes and hepatic cells to release the active this compound. nih.gov

Conjugate Prodrugs for Targeted Therapy: Another strategy involves linking this compound to another active molecule to create a mutual prodrug. A this compound-Vitamin E conjugate (this compound-VE) was synthesized to target NASH. nih.gov This design leverages the hepatoprotective and antioxidant properties of both this compound and Vitamin E. In a mouse model of NASH, the this compound-VE prodrug effectively reduced liver inflammation, fibrosis, and markers of oxidative stress. nih.gov

Future work in this area could involve exploring other promoieties to further optimize PEPT1-mediated uptake or to target the drug to specific tissues. The development of novel formulation strategies, such as encapsulation in nanoparticle systems, could also be explored in parallel to protect the compound from degradation and enhance its absorption. researchgate.net

Table 2: Comparison of this compound and its Prodrugs
CompoundStrategyPrimary GoalKey Findings
This compoundParent CompoundN/ALow oral bioavailability; low affinity for PEPT1 transporter nih.govresearchgate.net
This compound-3-CH2-O-valine (J3V)Pseudo-tripeptidizationEnhance oral bioavailabilityImproved PEPT1 affinity; increased bioavailability in rats and dogs nih.gov
This compound-VEMutual Prodrug (with Vitamin E)Target liver and treat NASHReduced inflammation and fibrosis in a mouse model of NASH nih.gov

Q & A

Q. What is the concentration-dependent effect of JBP485 on cell proliferation, and how should this inform experimental design?

this compound exhibits a biphasic effect: low concentrations (1 μM) significantly enhance cell proliferation (p<0.05), while higher concentrations (≥10 μM) suppress it. For wound healing studies, researchers should prioritize dose-response curves spanning 0.1–10 μM to avoid inhibitory effects . Methodologically, in vitro assays (e.g., scratch assays) should include time-lapse microscopy at 24, 72, and 96 hours to capture dynamic responses, with triplicate measurements to account for variability in proliferation rates.

Q. How does this compound modulate mucin secretion in ocular surface epithelia?

this compound upregulates mRNA expression of mucins (Muc5ac, Muc1, Muc4) in corneal epithelial cells, with Muc5ac showing the most pronounced increase (p<0.05 vs. control). Researchers should employ RT-qPCR with primers specific to mucin isoforms and validate protein levels via Western blotting or ELISA. Note that Muc16 and Galectin3 exhibit smaller but statistically significant changes, requiring larger sample sizes for robust detection .

Q. What pharmacokinetic parameters define this compound absorption in vivo?

Oral administration in rats reveals a bioavailability of ~30%, with rapid distribution (T1/2β = 2.25 h) and linear pharmacokinetics at intravenous doses of 6.25–100 mg/kg. Key parameters include a plasma clearance (CLplasma) of 2.99 mL/min/kg and volume of distribution (Vd) of 0.22 L/kg. For bioavailability studies, use LC-MS/MS to quantify plasma concentrations and compare AUCoral vs. AUCIV .

Advanced Research Questions

Q. How do contradictory findings on this compound's biphasic effects (proliferation vs. inhibition) impact mechanistic studies?

The concentration-dependent duality suggests this compound may interact with multiple receptors or signaling pathways. At low doses, activation of growth-promoting pathways (e.g., EGFR or MAPK) dominates, while high doses trigger stress responses (e.g., p53 or ROS pathways). To resolve this, researchers should pair proliferation assays with phosphoproteomics or RNA-seq to identify dose-specific molecular targets .

Q. What methodological strategies improve this compound's oral bioavailability given its low PEPT1 affinity?

Structural modifications, such as conjugation with L-valine ester (J3V), enhance PEPT1-mediated uptake. J3V increases this compound's oral bioavailability from 21% to >85% in rats by improving affinity (Km reduced from 0.33 mM to 0.12 mM). Researchers should synthesize prodrugs via esterification of this compound's hydroxyl group and validate uptake kinetics in HeLa-hPEPT1 cells .

Q. How does zinc interact with this compound to alter pharmacokinetics, and what are the implications for co-administration?

Zinc ions (not zinc gluconate) competitively inhibit this compound uptake via PEPT1, reducing AUC by 40–60% in vivo. This interaction is pH-independent, suggesting direct binding to PEPT1's substrate pocket. For studies involving zinc supplements, pre-dose this compound 2 hours before zinc administration to minimize interference. Validate with dual-perfusion intestinal models and HeLa-hPEPT1 competitive uptake assays .

Q. What experimental models best capture this compound's nephroprotective effects against imipenem-induced toxicity?

In rats, this compound (10 mg/kg) prevents imipenem-induced weight loss (Δ +41.0 g vs. -153.3 g in IMP-only group) and normalizes kidney/body weight ratios (4.35 vs. 6.03 in IMP group). Use renal histopathology (e.g., PAS staining for tubular necrosis) and quantify biomarkers like KIM-1 or NGAL. Note that this compound does not alter basal PEPT1/OAT expression, so nephroprotection likely involves antioxidant or anti-apoptotic pathways .

Methodological Considerations

Q. How should researchers address variability in this compound's tissue distribution?

this compound accumulates preferentially in the kidney (CLrenal = 0.72 mL/min), necessitating tissue-specific pharmacokinetic sampling. Use radiolabeled <sup>14</sup>C-JBP485 for autoradiography or LC-MS/MS with microdissected tissue homogenates. Ensure perfusion protocols minimize residual blood contamination in organ samples .

Q. What statistical approaches are critical for analyzing this compound's dose-response data?

Employ nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC50/IC50 values. For biphasic responses, use segmented regression or mixed-effects models. Always report error bars as SEM and perform post hoc tests (e.g., Tukey’s) for multi-group comparisons .

Q. How can in vitro-in vivo correlation (IVIVC) models optimize this compound dosing?

Leverage Caco-2 permeability data (Papp = 8.6 × 10<sup>−6</sup> cm/s) and PEPT1 transport kinetics (Km = 0.33 mM) to predict oral absorption. Validate with in situ jejunal perfusion (e.g., 0.1 μM this compound in Krebs-Ringer buffer) and adjust for species-specific differences in PEPT1 expression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JBP485
Reactant of Route 2
JBP485

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.